molecular formula C17H21NO3 B275941 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid

3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid

Katalognummer B275941
Molekulargewicht: 287.35 g/mol
InChI-Schlüssel: MHJVDKCGHOIGEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid, also known as FFA-1, is a compound that has recently gained attention in the scientific community due to its potential as a therapeutic target for various diseases. FFA-1 is a G-protein coupled receptor that is primarily expressed in adipose tissue and is involved in the regulation of glucose and lipid metabolism. In

Wirkmechanismus

3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid is a G-protein coupled receptor that is activated by free fatty acids. Upon activation, 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid signals through the Gq/11 pathway, leading to the activation of phospholipase C and the subsequent release of intracellular calcium. This signaling cascade ultimately leads to the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid has been shown to regulate glucose and lipid metabolism in adipose tissue and the liver. Activation of 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid leads to the stimulation of glucose uptake and the inhibition of lipolysis in adipocytes. In the liver, 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid activation leads to the inhibition of gluconeogenesis and the stimulation of glycogen synthesis. Additionally, 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid has been implicated in the regulation of inflammatory responses and has been suggested as a target for the treatment of inflammatory diseases such as rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of studying 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid is its tissue-specific expression in adipose tissue, which allows for the development of targeted therapies with minimal off-target effects. Additionally, 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid agonists have shown promising results in animal models, making them attractive candidates for further development. However, one limitation of studying 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid is the lack of available selective agonists and antagonists, which makes it difficult to study the receptor in isolation.

Zukünftige Richtungen

Future research on 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid should focus on the development of selective agonists and antagonists to better understand the receptor's function and potential therapeutic applications. Additionally, studies should investigate the role of 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid in the regulation of inflammatory responses and its potential as a target for the treatment of inflammatory diseases. Finally, the development of 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid agonists with improved pharmacokinetic properties and reduced toxicity will be critical for their translation into clinical use.

Synthesemethoden

The synthesis of 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid involves the reaction of 3-acetyl-2-furylboronic acid with isopentylamine followed by the addition of 3-bromobenzoic acid. The reaction is carried out in the presence of a palladium catalyst and a base. The final product is obtained through purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid has been identified as a potential therapeutic target for the treatment of type 2 diabetes, obesity, and other metabolic disorders. Studies have shown that 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid agonists can improve glucose tolerance, increase insulin sensitivity, and decrease body weight in animal models. Additionally, 3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid has been implicated in the regulation of inflammatory responses and has been suggested as a target for the treatment of inflammatory diseases such as rheumatoid arthritis.

Eigenschaften

Molekularformel

C17H21NO3

Molekulargewicht

287.35 g/mol

IUPAC-Name

3-[5-[(3-methylbutylamino)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C17H21NO3/c1-12(2)8-9-18-11-15-6-7-16(21-15)13-4-3-5-14(10-13)17(19)20/h3-7,10,12,18H,8-9,11H2,1-2H3,(H,19,20)

InChI-Schlüssel

MHJVDKCGHOIGEC-UHFFFAOYSA-N

SMILES

CC(C)CCNCC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O

Kanonische SMILES

CC(C)CCNCC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.